Compound Description: This compound is characterized by its trans conformation about the methene C=C and acyclic N=C bonds. The 1,2,4-triazole-5(4H)-thione ring is nearly perpendicular to both the indole and benzene rings. In its crystal structure, molecules are interconnected by pairs of N—H⋯S hydrogen bonds, forming inversion dimers with an (8) ring motif [].
Compound Description: This compound, identified as ZENECA ZD3523, demonstrates potent leukotriene receptor antagonist activity. It exhibits a Ki of 0.42 nM for [3H]LTD4 displacement on guinea pig lung membranes, a pKB of 10.13 +/- 0.14 against LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. The R enantiomer shows slightly greater potency compared to the S enantiomer [].
Compound Description: In the crystal structure of this compound, molecules are linked via N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds to form complex double chains. These chains form cavities (four per unit cell) with a volume of about 102 Å3, which seem to contain disordered solvent [].
Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels. It preferentially inhibits potassium-triggered calcium influx through recombinant Cav2.2 channels under depolarized conditions [, ]. In rat dorsal root ganglion (DRG) neurons, TROX-1 inhibits ω-conotoxin GVIA-sensitive calcium currents (Cav2.2 channel currents), displaying greater potency under depolarized conditions compared to hyperpolarized conditions, demonstrating state-dependent Cav2.2 channel block in both native and recombinant channels []. TROX-1 completely blocks calcium influx mediated by a combination of Cav2 channels in calcium imaging experiments conducted on rat DRG neurons, indicating the inhibition of all Cav2 family channels []. It effectively reverses inflammatory-induced hyperalgesia, with maximal effects comparable to nonsteroidal anti-inflammatory drugs, and nerve injury-induced allodynia to the same extent as pregabalin and duloxetine []. Importantly, TROX-1 does not show significant reversal of hyperalgesia in Cav2.2 gene-deleted mice []. Mild impairment of motor function in the Rotarod test and cardiovascular functions are observed at plasma concentrations 20- to 40-fold higher than those required for analgesic activities [].
Compound Description: GSK2292767A is a low-solubility, inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor developed as an alternative to nemiralisib (2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-isopropylpiperazin-1-yl)methyl]oxazole), a highly soluble inhaled PI3Kδ inhibitor with a lung profile consistent with once-daily dosing [, ]. GSK2292767A exhibits a similar in vitro cellular profile to nemiralisib and significantly reduces eosinophilia (by 63%) in a murine PD model [].
Compound Description: CP-99,994 is a neurokinin (NK) 1 receptor antagonist that was investigated for its therapeutic potential in anxiety and depression [].
Compound Description: MK-869 is an NK1 receptor antagonist studied for its potential in the treatment of anxiety and depression []. It contains a morpholine ring and a 4-fluorophenyl group within its structure.
Compound Description: CP-122,721 is an NK1 receptor antagonist examined for its therapeutic potential in treating anxiety and depression []. This compound contains a piperidine ring and a trifluoromethoxy-substituted phenyl group.
Compound Description: L-760,735-F is an NK1 receptor antagonist that has been studied for its potential in the treatment of anxiety and depression []. It features a morpholine ring, a 4-fluorophenyl group, and a bis(trifluoromethyl)phenyl group in its structure.
Compound Description: GR205171 is an NK1 receptor antagonist investigated for its potential in the treatment of anxiety and depression []. This compound features a piperidine ring and a tetrazole substituent.
Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) []. It significantly reduces the weight gain observed in rats treated with olanzapine, an atypical antipsychotic drug []. Furthermore, LLY-2707 prevents glucose excursion following intragastric olanzapine infusions, suggesting a direct effect on hyperglycemia associated with atypical antipsychotic drugs []. At doses that effectively prevent weight gain, LLY-2707 does not substantially interfere with the dopamine D2 receptor occupancy by olanzapine [].
Compound Description: CORT-108297 is a selective glucocorticoid receptor antagonist (sGRA) []. Although it shows modest but statistically significant decreases in brain ex vivo binding at high doses, mifepristone exhibits inhibition at all doses []. The central activity of the sGRAs is confirmed by their ability to suppress amphetamine-induced increases in locomotor activity []. sGRAs also prevent glucose excursion after intragastric olanzapine infusions, suggesting a direct effect on the hyperglycemia observed during treatment with atypical antipsychotic drugs [].
Compound Description: Mifepristone acts as both a glucocorticoid receptor antagonist (GRA) and a progesterone receptor antagonist (PRA) []. It has been observed that patients treated with mifepristone experience a significant reduction in weight gain associated with olanzapine or risperidone treatment []. Mifepristone inhibits brain ex vivo binding at all doses [].
Compound Description: FK888 is a selective neurokinin (NK)1 receptor antagonist. It significantly inhibits PGE2-mediated paw edema in mice []. Additionally, it shows partial but significant inhibition of NK1 receptor agonist-induced vasodilatation in both normal and acutely inflamed rat knee joints [].
4′-chloro-3-methoxycinnamanilide (SB366791)
Compound Description: SB366791 is an antagonist of vanilloid receptor (TRPV1) receptors. It significantly inhibits PGE2-mediated paw edema in mice [].
Compound Description: GF109203X is an inhibitor of protein kinase C (PKC). It markedly decreases PGE2-mediated edema formation in mice [].
anthra[1,9-cd]pyrazol-6(2H)-one (SP600125)
Compound Description: SP600125 is a selective inhibitor of c-Jun NH2-terminal kinase (JNK), a member of the mitogen protein-activated kinases (MAPKs). It significantly reduces PGE2-mediated edema formation in mice [].
PD98059
Compound Description: PD98059 is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK), an upstream activator of extracellular signal-regulated kinase (ERK), another member of the MAPK family. It markedly decreases PGE2-mediated edema formation in mice [].
Compound Description: SB203580 is an inhibitor of p38, a member of the MAPK family. It significantly reduces PGE2-mediated edema formation in mice []. Additionally, it potently inhibits 2,3-O-(4-Benzoylbenzoyl)-ATP (BzATP)-induced pore formation in human THP-1 cells, but it does not affect P2X7-mediated calcium influx or IL-1 release [].
Compound Description: PD-128,907 is a dopamine D2/D3 agonist with a preference for D3 receptors []. It elicits dose-dependent yawning behavior in rats, resulting in an inverted U-shaped dose-response curve.
Compound Description: L-741,626 is a D2/D3 antagonist with a preference for D3 receptors []. It has been evaluated for its ability to modulate yawning behavior in rats induced by D2/D3 agonists [].
Compound Description: Haloperidol is a D2/D3 antagonist used to alter the effects of dopamine agonists in a series of experiments focused on understanding yawning behavior in rats [].
Compound Description: Nafadotride is a D2/D3 antagonist that displays preferential activity at D3 receptors []. It has been evaluated for its effects on yawning behavior in rats induced by D2/D3 agonists [].
Compound Description: U99194 is a D2/D3 antagonist that preferentially binds to D3 receptors []. It has been studied for its ability to alter the effects of dopamine agonists on yawning behavior in rats [].
Compound Description: SB-277011A is a D2/D3 antagonist with a preference for D3 receptors []. It has been evaluated for its effects on dopamine agonist-induced yawning behavior in rats [].
Compound Description: PG01037 is a D2/D3 antagonist with preferential activity at D3 receptors []. It has been studied for its ability to alter the effects of dopamine agonists on yawning behavior in rats [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.